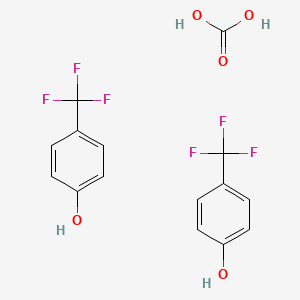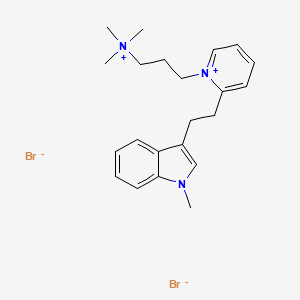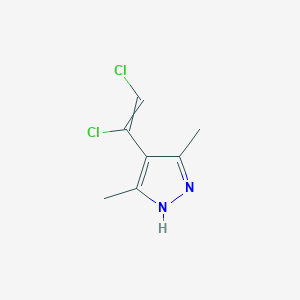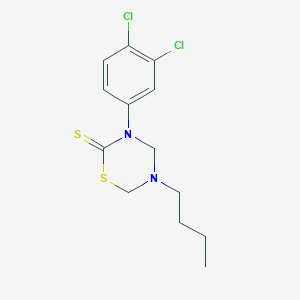
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of dithiocarbamate intermediates, which then cyclize to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazines, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- has found numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways may vary depending on the specific application and organism being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- include:
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-butyl-3-(3,4-dichlorophenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and dichlorophenyl groups enhances its lipophilicity and antimicrobial properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
21494-85-9 |
|---|---|
Molekularformel |
C13H16Cl2N2S2 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
5-butyl-3-(3,4-dichlorophenyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C13H16Cl2N2S2/c1-2-3-6-16-8-17(13(18)19-9-16)10-4-5-11(14)12(15)7-10/h4-5,7H,2-3,6,8-9H2,1H3 |
InChI-Schlüssel |
HJHPUHXSNRQSEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
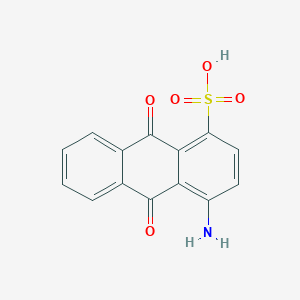
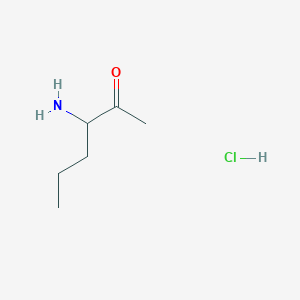
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
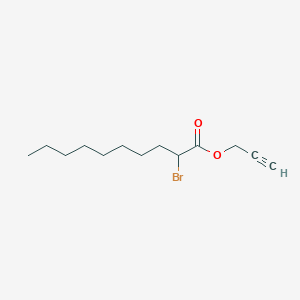
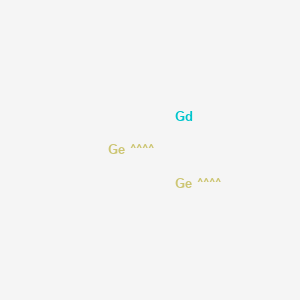
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
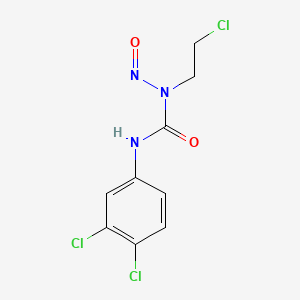
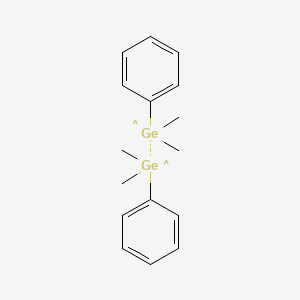
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
